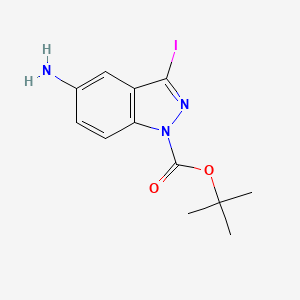

tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate

Descripción general

Descripción

tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position of the indazole ring. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole precursor, followed by the introduction of the tert-butyl ester and amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Reactivity at the Amino Group

The primary amine at position 5 undergoes transformations typical of aromatic amines:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., triethylamine) to form amides. For example, treatment with acetic anhydride yields tert-butyl 5-acetamido-3-iodo-1H-indazole-1-carboxylate .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce N-alkylated derivatives.

Oxidation

-

The amino group is oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0–25°C | Acetamido derivative |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Nitro-substituted indazole derivative |

Iodine-Directed Coupling Reactions

The iodine atom at position 3 enables cross-coupling reactions via transition-metal catalysis:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form biaryl derivatives. This reaction is critical for constructing complex aromatic systems.

Buchwald-Hartwig Amination

-

Coupling with amines (e.g., aniline) using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) introduces amino groups at the iodine site .

Key Catalytic Systems

| Reaction | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | – | DMF/H₂O | 75–85 |

| Buchwald Amination | Pd₂(dba)₃ | Xantphos | Toluene | 60–70 |

Carboxylate Ester Modifications

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Acidic Hydrolysis

-

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 5-amino-3-iodo-1H-indazole .

Transesterification

-

Reacts with alcohols (e.g., methanol) under acidic or basic conditions to exchange the tert-butyl ester for a methyl ester .

Cyclization and Heterocycle Formation

The amine and iodine substituents enable intramolecular cyclization:

-

Pd-Catalyzed Cyclization : Forms fused polycyclic structures (e.g., indoloindazoles) under Pd catalysis .

-

Copper-Mediated Reactions : Generates 2,3-dihydro-1H-indazoles in the presence of CuI and ligands (e.g., 1,10-phenanthroline) .

Stability and Competing Reactions

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of indazole derivatives on cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways.

Medicine: The compound’s potential as a pharmaceutical intermediate is significant. Indazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound can serve as a starting point for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the amino and iodine groups can influence the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

- tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- tert-Butyl 5-amino-1H-indazole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of the iodine atom at the 3-position. This iodine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the combination of the amino and tert-butyl ester groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in pharmaceutical and industrial research.

Actividad Biológica

Tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including an amino group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C₁₂H₁₄IN₃O₂, with a molecular weight of 360.15 g/mol. Its structure facilitates various chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Indazole derivatives are known to affect multiple biochemical pathways due to their ability to bind to specific receptors and enzymes. The presence of both amino and iodo groups enhances its potential interactions with biological systems .

Target Interactions

Research has indicated that this compound can interact with several key biological targets:

- Kinases : It has been found to inhibit certain kinases involved in cancer progression.

- Enzymes : The compound may exhibit enzyme inhibitory activity, which is critical for its potential therapeutic applications.

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating IC₅₀ values in the nanomolar range against specific targets like Bcr-Abl .

| Cell Line | IC₅₀ (nM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify these effects fully.

Case Studies

A notable study conducted on indazole derivatives highlighted the structure-activity relationships (SARs) that inform the design of more potent compounds. The presence of specific substituents at various positions on the indazole ring significantly influenced their biological efficacy .

In another investigation, researchers synthesized a series of derivatives based on this compound and tested them against a panel of kinases, revealing promising results for selective inhibition with low off-target effects .

Propiedades

IUPAC Name |

tert-butyl 5-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBVCIKDXNGRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.